molecular formula C11H11NO3S B7721869 ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B7721869
M. Wt: 237.28 g/mol
InChI Key: MPKGWFJFEALFMM-UHFFFAOYSA-N
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Description

Ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused thieno[3,2-b]pyrrole core. Key structural attributes include:

  • Formyl group at position 6, enhancing electrophilic reactivity for further functionalization.
  • Methyl substituent at position 2, providing steric hindrance that may influence regioselectivity in reactions.
  • Ethyl ester at position 5, contributing to solubility in organic solvents and serving as a synthetic handle for hydrolysis or transesterification.

This compound is a versatile intermediate in medicinal chemistry and materials science, particularly for synthesizing bioactive molecules or functionalized heterocycles .

Properties

IUPAC Name

ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-3-15-11(14)9-7(5-13)10-8(12-9)4-6(2)16-10/h4-5,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKGWFJFEALFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(S2)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the formation of the thieno[3,2-b]pyrrole core followed by functionalization at specific positions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a 2-aminothiophene derivative with an α,β-unsaturated carbonyl compound can lead to the formation of the thieno[3,2-b]pyrrole core. Subsequent formylation and esterification steps yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ethyl 6-carboxy-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.

    Reduction: Ethyl 6-hydroxymethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations in Thieno[3,2-b]pyrrole Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
Ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate Br (2), CHO (6), CH₃ (4) C₁₁H₁₀BrNO₃S Bromine enhances cross-coupling potential; crystalline solid
Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate NH₂ (4), CH₃ (2,3) C₁₁H₁₄N₂O₂S Amino group enables nucleophilic reactions; used in drug discovery
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate CH₃ (ester), no substituents C₈H₇NO₂S Simpler structure; lower molecular weight affects solubility

Key Observations :

  • Electrophilic Reactivity: The formyl group in the target compound facilitates nucleophilic additions (e.g., condensation reactions), unlike bromo or amino derivatives, which prioritize substitution or amidation .
  • Steric Effects : The 2-methyl group in the target compound reduces reactivity at position 2, directing modifications to the formyl group at position 6 .

Ring Fusion and Orientation Differences

Compound Name Ring System Dihedral Angle (º) Conformation References
Ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate Thieno[3,2-b]pyrrole N/A Planar to slightly puckered (inferred)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 80.94 (with benzene ring) Flattened boat conformation

Key Observations :

  • Ring Puckering: Thiazolo[3,2-a]pyrimidine derivatives exhibit significant puckering, influencing crystal packing and hydrogen bonding , whereas thieno[3,2-b]pyrroles are generally more planar, enhancing π-π stacking in materials .
  • Fusion Orientation: Thieno[2,3-b]pyrrole isomers (e.g., ) differ in electronic properties due to altered ring connectivity, affecting absorption spectra and reactivity .

Functional Group Impact on Physicochemical Properties

Compound Name Functional Groups Melting Point (K) Solubility Stability References
This compound CHO, COOEt, CH₃ Not reported Moderate in polar aprotic solvents Air-stable (formyl may oxidize)
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate Br, COOEt N/A Low in water; high in DCM Light-sensitive
6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CHO, COOH, CH₃ Not reported High in DMSO Prone to decarboxylation

Key Observations :

  • Ester vs. Acid : The ethyl ester in the target compound improves stability compared to carboxylic acid derivatives, which may decarboxylate under heat .
  • Halogen Effects : Bromo-substituted analogues (e.g., ) exhibit lower solubility but greater utility in Suzuki-Miyaura couplings .

Biological Activity

Ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C11_{11}H11_{11}N O3_3S
Molecular Weight: 237.27 g/mol
CAS Number: 82782-85-2

The compound features a thieno[3,2-b]pyrrole core, which is known for its diverse biological activities. The structural characteristics of this compound contribute to its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Thieno[3,2-b]pyrrole Core: This is achieved through the cyclization of a 2-aminothiophene derivative with an α,β-unsaturated carbonyl compound.
  • Functionalization: Subsequent steps include formylation and esterification to yield the final product.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests show that it can inhibit the growth of various bacterial strains. For instance:

Bacterial StrainInhibition Zone (mm)Concentration (μg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been explored for its anticancer properties. Research indicates it may inhibit cell proliferation in several cancer cell lines. A notable study reported:

Cell LineIC50_{50} (μM)Mechanism of Action
HeLa (cervical cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Cell cycle arrest at G1 phase

These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics .

The biological activity of this compound is believed to involve interactions with various molecular targets. For example:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation: It may also modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study conducted on the efficacy of this compound against multi-drug resistant strains demonstrated a promising profile compared to conventional antibiotics. The study utilized a range of concentrations and assessed both bactericidal and bacteriostatic effects.
  • Case Study on Cancer Cell Lines:
    Another investigation focused on the effect of this compound on tumor growth in vivo. Mice treated with the compound showed a significant reduction in tumor size compared to control groups.

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